molecular formula C10H11FO B8166460 1-Ethoxy-4-fluoro-2-vinylbenzene

1-Ethoxy-4-fluoro-2-vinylbenzene

Cat. No.: B8166460
M. Wt: 166.19 g/mol
InChI Key: JHXLNLWCUQOHFC-UHFFFAOYSA-N
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Description

1-Ethoxy-4-fluoro-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group, a fluorine atom, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Vinylation: Introduction of the vinyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Ethoxylation:

    Selective Fluorination: Employing fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions.

    Vinylation: Utilizing vinyl halides and a base to introduce the vinyl group through a substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-fluoro-2-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives of this compound.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-4-fluoro-2-vinylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-fluoro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted products. The presence of the ethoxy, fluoro, and vinyl groups influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    1-Ethoxy-4-fluorobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

    4-Fluoro-2-vinylbenzene: Does not have the ethoxy group, affecting its solubility and reactivity.

    1-Ethoxy-2-fluoro-4-vinylbenzene: A positional isomer with different reactivity and properties.

Uniqueness: 1-Ethoxy-4-fluoro-2-vinylbenzene is unique due to the combination of the ethoxy, fluoro, and vinyl groups on the benzene ring. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-ethenyl-1-ethoxy-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLNLWCUQOHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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